molecular formula C19H24N4O2 B13975196 Tert-butyl 4-(4-(1-methyl-1H-1,2,4-triazol-3-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate CAS No. 1184174-05-7

Tert-butyl 4-(4-(1-methyl-1H-1,2,4-triazol-3-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B13975196
CAS No.: 1184174-05-7
M. Wt: 340.4 g/mol
InChI Key: ZMEFJYOTZBWNSI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-(1-methyl-1H-1,2,4-triazol-3-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate: is a complex organic compound that features a triazole ring, a phenyl group, and a dihydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(4-(1-methyl-1H-1,2,4-triazol-3-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves multiple steps, including the formation of the triazole ring, the attachment of the phenyl group, and the construction of the dihydropyridine ring. Common synthetic routes may include:

    Formation of the Triazole Ring:

    Attachment of the Phenyl Group: This step may involve a Suzuki coupling reaction, where a boronic acid derivative of the phenyl group is coupled with a halogenated triazole.

    Construction of the Dihydropyridine Ring: The Hantzsch dihydropyridine synthesis is a common method, involving the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dihydropyridine ring can undergo oxidation to form pyridine derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding. Its triazole ring is known to interact with various biological targets, making it useful in drug discovery.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The dihydropyridine moiety is a common feature in calcium channel blockers, which are used to treat hypertension and other cardiovascular diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it a valuable component in various applications.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(4-(1-methyl-1H-1,2,4-triazol-3-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The dihydropyridine ring can interact with calcium channels, affecting ion transport and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-(1-methyl-1H-1,2,4-triazol-5-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate
  • Tert-butyl 4-(4-(1-methyl-1H-1,2,3-triazol-3-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate
  • Tert-butyl 4-(4-(1-methyl-1H-1,2,4-triazol-3-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxamide

Uniqueness

The uniqueness of Tert-butyl 4-(4-(1-methyl-1H-1,2,4-triazol-3-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, phenyl group, and dihydropyridine moiety allows for diverse interactions and applications, setting it apart from similar compounds.

Properties

CAS No.

1184174-05-7

Molecular Formula

C19H24N4O2

Molecular Weight

340.4 g/mol

IUPAC Name

tert-butyl 4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C19H24N4O2/c1-19(2,3)25-18(24)23-11-9-15(10-12-23)14-5-7-16(8-6-14)17-20-13-22(4)21-17/h5-9,13H,10-12H2,1-4H3

InChI Key

ZMEFJYOTZBWNSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)C3=NN(C=N3)C

Origin of Product

United States

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